1-Bromo-1lambda5-phospholan-1-one
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Overview
Description
1-Bromo-1lambda5-phospholan-1-one is a chemical compound with the molecular formula C4H8BrOP. It is a brominated phospholane oxide, characterized by the presence of a bromine atom attached to a phospholane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-1lambda5-phospholan-1-one can be synthesized through several methods. One common approach involves the bromination of phospholane oxide. The reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4). The reaction is usually carried out at low temperatures to control the reactivity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is common. Additionally, purification steps like distillation or recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1lambda5-phospholan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new phospholane derivatives.
Oxidation Reactions: The compound can be oxidized to form phospholane oxides with different oxidation states.
Reduction Reactions: Reduction of the bromine atom can yield phospholane derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include various substituted phospholane derivatives, phospholane oxides, and reduced phospholane compounds .
Scientific Research Applications
1-Bromo-1lambda5-phospholan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound in the development of pharmaceuticals and agrochemicals.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-Bromo-1lambda5-phospholan-1-one involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the phospholane ring can undergo nucleophilic attack. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-1lambda5-phospholan-1-one: Similar structure but with a chlorine atom instead of bromine.
1-Iodo-1lambda5-phospholan-1-one: Contains an iodine atom instead of bromine.
1-Fluoro-1lambda5-phospholan-1-one: Features a fluorine atom in place of bromine.
Uniqueness
1-Bromo-1lambda5-phospholan-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .
Biological Activity
1-Bromo-1lambda5-phospholan-1-one is a phosphorus-containing compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its therapeutic potential in various fields such as oncology and antimicrobial applications.
- Chemical Formula : C10H12BrOP
- CAS Number : 2613382-37-7
- Molecular Weight : 270.1 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of phosphorus halides with appropriate organic substrates. The following method is commonly employed:
- Reagents :
- Phosphorus trichloride (PCl3)
- Organic halides (e.g., bromo-substituted compounds)
- Reaction Conditions :
- Conducted under inert atmosphere (e.g., nitrogen)
- Temperature controlled to prevent decomposition
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study Findings :
- In vitro studies demonstrated that treatment with this compound resulted in a significant decrease in cell viability in breast and lung cancer cell lines.
- The compound was found to induce apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated, revealing effectiveness against several bacterial strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways, such as those in the Ras signaling cascade.
- Reactive Oxygen Species (ROS) Generation : It has been observed to increase ROS levels, leading to oxidative stress that can trigger apoptosis in cancer cells.
Research Applications
Given its promising biological activities, this compound is being explored for various applications:
- Drug Development : Its unique structure makes it a candidate for further modification to enhance potency and selectivity against specific cancer types.
- Pharmaceutical Formulations : Investigations into formulations that can improve bioavailability and target delivery are ongoing.
Properties
Molecular Formula |
C4H8BrOP |
---|---|
Molecular Weight |
182.98 g/mol |
IUPAC Name |
1-bromo-1λ5-phospholane 1-oxide |
InChI |
InChI=1S/C4H8BrOP/c5-7(6)3-1-2-4-7/h1-4H2 |
InChI Key |
PCLHOYNKRNBIBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCP(=O)(C1)Br |
Origin of Product |
United States |
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